N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide
CAS No.:
Cat. No.: VC14772701
Molecular Formula: C15H13F3N2O5S
Molecular Weight: 390.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13F3N2O5S |
|---|---|
| Molecular Weight | 390.3 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C15H13F3N2O5S/c16-15(17,18)25-9-1-2-12-10(5-9)13(21)11(6-19-12)14(22)20-8-3-4-26(23,24)7-8/h1-2,5-6,8H,3-4,7H2,(H,19,21)(H,20,22) |
| Standard InChI Key | LKHDHROBNHWVSX-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CC1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinoline scaffold substituted at position 3 with a carboxamide group linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety. Position 6 of the quinoline ring hosts a trifluoromethoxy group, while position 4 contains a hydroxyl group . The tetrahydrothiophene sulfone moiety introduces polarity and conformational rigidity, potentially influencing binding affinity and metabolic stability.
Table 1: Key Structural and Physicochemical Properties
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically beginning with the construction of the quinoline core. A plausible route includes:
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Quinoline Formation: Cyclization of aniline derivatives with ketones or aldehydes under acid catalysis.
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Functionalization: Introduction of the trifluoromethoxy group via nucleophilic aromatic substitution.
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Carboxamide Coupling: Reaction of the quinoline-3-carboxylic acid derivative with 3-aminotetrahydrothiophene-1,1-dioxide using coupling agents like EDCl/HOBt.
Analytical Characterization
Structural validation employs:
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Nuclear Magnetic Resonance (NMR): , , and NMR confirm substituent positions and purity.
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High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% in research-grade samples).
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Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak at m/z 390.3.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Preliminary in vitro assays indicate inhibitory effects against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). The sulfone moiety may disrupt microbial cell wall biosynthesis, though target identification remains pending.
Applications in Medicinal Chemistry
Lead Optimization
The compound serves as a lead for optimizing pharmacokinetic properties. Structural analogues, such as the 8-trifluoromethoxy isomer , exhibit altered bioactivity, underscoring the impact of substituent positioning (Table 2).
Table 2: Comparison with 8-Trifluoromethoxy Analogue
| Property | 6-Trifluoromethoxy Derivative | 8-Trifluoromethoxy Derivative |
|---|---|---|
| Anticancer IC50 (HepG2) | 10 µM | 25 µM |
| Antimicrobial MIC (S. aureus) | 8 µg/mL | 32 µg/mL |
| LogP (Predicted) | 2.1 | 2.8 |
Therapeutic Prospects
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Antibiotic Adjuvants: Synergy with β-lactams against methicillin-resistant S. aureus (MRSA).
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Oncology: Combinatorial regimens with DNA-damaging agents to enhance efficacy.
Future Research Directions
Mechanistic Elucidation
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Target deconvolution using proteomics and CRISPR screens.
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In vivo pharmacokinetic studies to assess bioavailability and half-life.
Structural Modifications
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